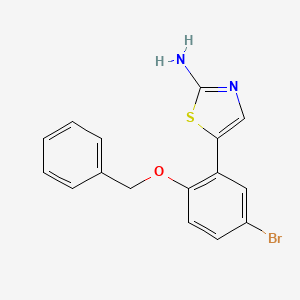
3-Ethyl-2,6-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2,6-dimethylbenzoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from benzoic acid, characterized by the presence of ethyl and dimethyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6-dimethylbenzoate typically involves the esterification of 2,6-dimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where 2,6-dimethylbenzoic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products.
化学反応の分析
Types of Reactions
3-Ethyl-2,6-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: 2,6-Dimethylbenzoic acid.
Reduction: 2,6-Dimethylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
3-Ethyl-2,6-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 3-Ethyl-2,6-dimethylbenzoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Ethyl 2,6-dimethylbenzoate
- Methyl 2,6-dimethylbenzoate
- Propyl 2,6-dimethylbenzoate
Uniqueness
3-Ethyl-2,6-dimethylbenzoate is unique due to the presence of both ethyl and dimethyl groups on the benzene ring, which can influence its reactivity and interactions compared to other similar esters. This structural uniqueness can lead to different chemical and biological properties, making it valuable for specific applications.
特性
分子式 |
C11H13O2- |
|---|---|
分子量 |
177.22 g/mol |
IUPAC名 |
3-ethyl-2,6-dimethylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-4-9-6-5-7(2)10(8(9)3)11(12)13/h5-6H,4H2,1-3H3,(H,12,13)/p-1 |
InChIキー |
VIAVLQLVWPLLOD-UHFFFAOYSA-M |
正規SMILES |
CCC1=C(C(=C(C=C1)C)C(=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)


![5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane](/img/structure/B14759922.png)




![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)


![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)

